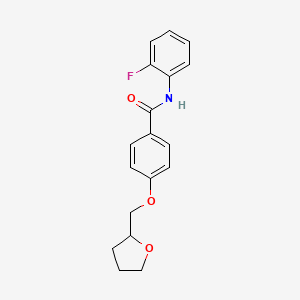

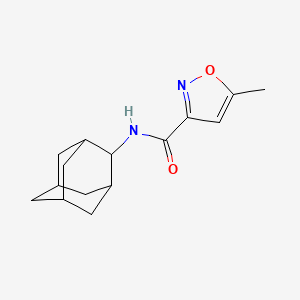

![molecular formula C19H13BrN2O B4625299 4-{2-[2-(烯丙氧基)-5-溴苯基]-1-氰基乙烯基}苯甲腈](/img/structure/B4625299.png)

4-{2-[2-(烯丙氧基)-5-溴苯基]-1-氰基乙烯基}苯甲腈

描述

Synthesis Analysis

The synthesis of compounds related to 4-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile often involves intricate organic reactions that include cycloadditions, nucleophilic substitutions, and the strategic use of directing groups for selective C-H bond activation. For instance, compounds with cyanovinylbenzonitrile moieties have been synthesized through methods that include the regiocontrol of nitrile oxide cycloadditions to allyl alcohols, highlighting the synthetic versatility and complexity of these materials (Kanemasa, Nishiuchi, & Wada, 1992).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile showcases significant features like planarity and conjugation, which are crucial for their optical properties. For example, analysis of related benzonitriles reveals structures that form hydrogen-bonded chains or sheets, depending on the substituents and molecular configuration, impacting their physical and chemical behavior (Calderón et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving 4-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile derivatives are influenced by the presence of reactive functional groups. For example, the bromo and cyano groups can undergo nucleophilic substitution reactions, leading to the formation of new compounds with diverse properties. The presence of the allyloxy group also opens pathways for further functionalization through reactions such as allylic substitutions (Znoiko, Savinova, Maizlish, & Shaposhnikov, 2015).

Physical Properties Analysis

The physical properties of 4-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile derivatives, including melting points, solubility, and phase behavior, are significantly affected by their molecular structure. Compounds with similar structures have been studied for their liquid crystalline behavior, demonstrating that molecular symmetry, flexibility, and substituents play critical roles in determining their mesophase characteristics and thermal properties (Ahipa et al., 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of 4-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile and its derivatives, are influenced by the electron-withdrawing and donating effects of the cyano and allyloxy groups, respectively. These effects impact the compound's interactions in various chemical environments, affecting its suitability for applications in materials science and organic synthesis. The interplay between these functional groups facilitates a range of reactions, including cycloadditions and electrophilic substitutions, which are pivotal in the synthesis of complex organic molecules and materials (Franck-Neumann, Miesch, Gries, & Irngartinger, 1992).

科学研究应用

非线性光学 (NLO) 材料

Mydlova 等人 (2020) 的一项研究重点关注基于 (-1-氰基乙烯基)苯甲腈的分子,探索它们作为非线性光学 (NLO) 应用新材料的潜力。该研究涉及实验技术和计算模型,用于测量线性和非线性光学参数,讨论偶极矩和供体-受体基团之间的扭曲角对其光学性质的影响。这项研究展示了显着的 NLO 响应,尤其是在掺入 PMMA 基质时,突出了其在先进光学技术中的潜力 Mydlova 等人,2020 年。

聚苯并恶唑的前体

Kim 和 Lee (2001) 探索了将相关化合物用作刚性棒状聚苯并恶唑的可溶性前体,聚苯并恶唑是一种以其优异的热学和机械性能而闻名的性能高分子。他们的研究提供了对这些前体的热环化反应的见解,为在航空航天和电子领域具有潜在应用的新材料铺平了道路 Kim 和 Lee,2001 年。

异腈的合成

Spallarossa 等人 (2016) 开发了一种合成乙烯基异氰化物的的方法,该方法可用于制造多种有机化合物。他们的工作突出了 (Z)-1-溴-2-(2-异氰基乙烯基)苯作为可转换异氰化物的多功能性,该异氰化物在反应后允许在酸性和碱性条件下转化仲酰胺单元。这项研究强调了此类化合物在合成化学中的重要性 Spallarossa 等人,2016 年。

液晶材料

Miyake 等人 (1984) 对含有氰基噻吩和氰基呋喃衍生物的液晶材料的热学性能的研究表明,与 4-{2-[2-(烯丙氧基)-5-溴苯基]-1-氰基乙烯基}苯甲腈 相关的化合物会产生向列相和近晶相 A 相,表明它们在液晶显示器和其他光电器件的开发中具有潜在用途 Miyake 等人,1984 年。

用于腈合成的氨氧化

Martin 和 Kalevaru (2010) 讨论了氨氧化工艺作为一步法合成腈类化合物(4-{2-[2-(烯丙氧基)-5-溴苯基]-1-氰基乙烯基}苯甲腈属于此类化合物)的宝贵工具。该工艺对于生产工业上重要的腈类化合物至关重要,展示了此类化合物在化学制造中的用途 Martin 和 Kalevaru,2010 年。

属性

IUPAC Name |

4-[(E)-2-(5-bromo-2-prop-2-enoxyphenyl)-1-cyanoethenyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrN2O/c1-2-9-23-19-8-7-18(20)11-16(19)10-17(13-22)15-5-3-14(12-21)4-6-15/h2-8,10-11H,1,9H2/b17-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSNXWTWJXQWKQ-YVLHZVERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1)Br)C=C(C#N)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC1=C(C=C(C=C1)Br)/C=C(/C#N)\C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{(E)-2-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-1-cyanoethenyl}benzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B4625229.png)

![7-(3,4-dimethoxybenzylidene)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4625244.png)

![1-(2,6-dichlorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4625258.png)

![N-[(2-methoxy-1-naphthyl)methyl]propan-2-amine hydrochloride](/img/structure/B4625265.png)

![diethyl [(2-methyl-3-furyl)methyl]phosphonate](/img/structure/B4625268.png)

![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine](/img/structure/B4625274.png)

![5-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4625283.png)

![N-[2-(2-methoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4625293.png)

![(3aR,7aS)-2-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4625304.png)